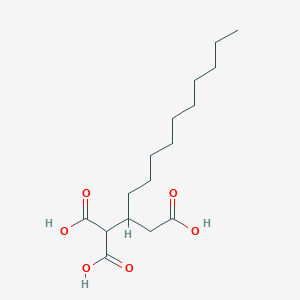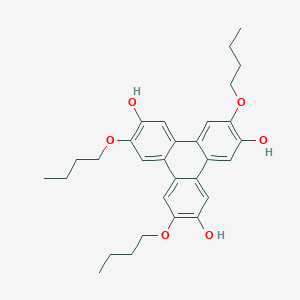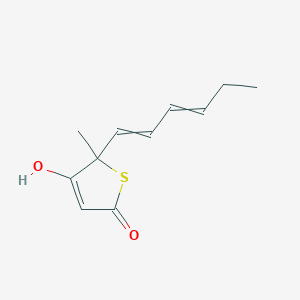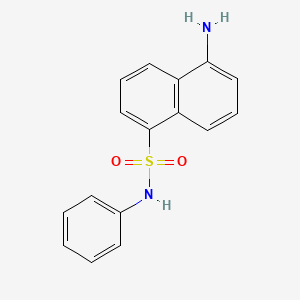![molecular formula C16H14N6 B12611341 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-32-9](/img/structure/B12611341.png)
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a chemical compound with the molecular formula C16H14N6 and a molecular weight of 290.32 g/mol . This compound is characterized by its unique structure, which includes an azidoethyl group, a cyclopropylpyrimidinyl moiety, and a benzonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves multiple steps. One common method includes the preparation of the azidoethyl intermediate, followed by its reaction with a cyclopropylpyrimidinyl derivative and subsequent coupling with a benzonitrile group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The cyclopropylpyrimidinyl moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as:
4-[4-(1-Azidoethyl)-2-pyrimidinyl]benzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzamide: Contains an amide group instead of a nitrile group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
918422-32-9 |
|---|---|
Formule moléculaire |
C16H14N6 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
4-[4-(1-azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C16H14N6/c1-10(21-22-18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7H2,1H3 |
Clé InChI |
XCYJTWHIHGWMBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)


![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)

![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)


![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)


